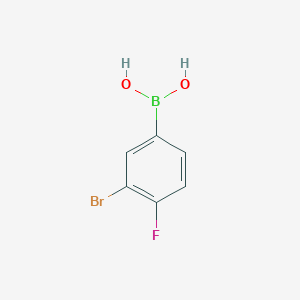

Acide (3-bromo-4-fluorophényl)boronique

Vue d'ensemble

Description

(3-Bromo-4-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C6H5BBrFO2 and its molecular weight is 218.82 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3-Bromo-4-fluorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromo-4-fluorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications de détection

Acide (3-bromo-4-fluorophényl)boronique: est utilisé dans diverses applications de détection en raison de son interaction avec les diols et les bases de Lewis telles que le fluorure ou le cyanure . Cette interaction est essentielle dans les dosages homogènes et la détection hétérogène, y compris à l'interface des matériaux de détection ou au sein de l'échantillon en vrac. La capacité du composé à se lier aux diols étend également son utilisation dans le marquage biologique, la manipulation des protéines et le développement de thérapies.

Protodéboronation catalytique

Ce composé joue un rôle dans la protodéboronation catalytique des esters boriques de pinacol. Il est utilisé dans l'hydrométhylation anti-Markovnikov formelle des alcènes, ce qui constitue une transformation précieuse en synthèse organique . Ce processus a été appliqué à diverses molécules complexes, mettant en évidence la polyvalence des acides boroniques en chimie synthétique.

Synthèse de médicaments

This compound: est impliqué dans la synthèse de nouveaux composés à cristaux liquides et de difluoroterphényles par des couplages croisés catalysés au palladium . Ces composés ont des applications potentielles dans le développement de nouveaux médicaments, notamment des agonistes du récepteur de la leucotriène B4.

Manipulation des protéines

Le composé est utilisé pour la manipulation des protéines, en particulier dans l'interaction avec les protéines pour le marquage cellulaire et l'électrophorèse des molécules glyquées . Cette application est importante dans le domaine de la biochimie et de la biologie moléculaire, où la modification précise des protéines est cruciale.

Développement de thérapies

En thérapeutique, l'this compound contribue à la création d'inhibiteurs enzymatiques et de modulateurs de protéines . Ceux-ci sont essentiels dans le développement de nouveaux traitements pour diverses maladies, y compris le cancer.

Technologies de séparation

Le composé est également utilisé dans les technologies de séparation, où sa capacité à former des complexes stables avec diverses molécules est exploitée . Ceci est particulièrement utile dans les procédés de purification de mélanges complexes en recherche et dans les milieux industriels.

Libération contrôlée d'insuline

L'une des applications les plus innovantes de l'this compound est la libération contrôlée de l'insuline . La chimie covalente dynamique du composé permet la conception de systèmes d'administration de médicaments sensibles qui peuvent réguler la libération d'insuline en réponse aux taux de glucose.

Couplage de Suzuki–Miyaura

Enfin, c'est un réactif précieux dans la réaction de couplage de Suzuki–Miyaura, une réaction de formation de liaison carbone-carbone largement appliquée en synthèse organique . Cette réaction est fondamentale dans la construction de molécules organiques complexes, notamment les médicaments et les polymères.

Mécanisme D'action

Target of Action

The primary target of (3-Bromo-4-fluorophenyl)boronic acid is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The (3-Bromo-4-fluorophenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid acts as a nucleophile, transferring its organic group from boron to the transition metal catalyst . This is a key step in the Suzuki–Miyaura coupling reaction .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by (3-Bromo-4-fluorophenyl)boronic acid . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that boronic acids are generally stable and readily prepared . They are also environmentally benign, which contributes to their broad application in the Suzuki–Miyaura coupling .

Result of Action

The result of the action of (3-Bromo-4-fluorophenyl)boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .

Action Environment

The action of (3-Bromo-4-fluorophenyl)boronic acid is influenced by several environmental factors. The Suzuki–Miyaura coupling reaction, in which this compound plays a crucial role, is known for its exceptionally mild and functional group tolerant reaction conditions . The ph of the environment can influence the rate of reactions involving boronic acids .

Activité Biologique

(3-Bromo-4-fluorophenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and implications for drug development.

Overview of Boronic Acids

Boronic acids, including (3-Bromo-4-fluorophenyl)boronic acid, are characterized by their ability to form reversible covalent bonds with diols and other nucleophilic compounds. This property allows them to interact with biological macromolecules such as enzymes and receptors, making them valuable in drug design and development. The introduction of boron into organic compounds often enhances their pharmacological profiles, leading to improved selectivity and potency against various biological targets .

- Enzyme Inhibition : Boronic acids can act as inhibitors of proteasomes, which are crucial for protein degradation in cells. For instance, bortezomib, a well-known boronic acid derivative, inhibits the proteasome and is used in treating multiple myeloma. Similar mechanisms may be explored for (3-Bromo-4-fluorophenyl)boronic acid in targeting specific proteases or other enzymes .

- Anticancer Activity : Studies have shown that boronic acids can induce apoptosis in cancer cells. The mechanism often involves the inhibition of key signaling pathways that promote cell survival and proliferation. Research indicates that modifications on the phenyl ring, such as bromine and fluorine substitutions, can enhance anticancer properties by increasing lipophilicity and bioavailability .

- Antibacterial Properties : Some boronic acids exhibit antibacterial activity by disrupting bacterial cell wall synthesis or inhibiting essential enzymes involved in metabolic pathways. The presence of halogen atoms like bromine and fluorine can influence the binding affinity to bacterial targets .

Case Study 1: Anticancer Activity

A study investigated the effects of (3-Bromo-4-fluorophenyl)boronic acid on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways and increased levels of reactive oxygen species (ROS) .

Case Study 2: Antibacterial Efficacy

In another study focused on its antibacterial properties, (3-Bromo-4-fluorophenyl)boronic acid was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against both bacteria, suggesting potential as a lead compound for developing new antibiotics .

Research Findings

Recent research highlights the following key findings regarding (3-Bromo-4-fluorophenyl)boronic acid:

- Selectivity : The introduction of bromine and fluorine atoms enhances selectivity towards certain biological targets while minimizing off-target effects.

- Pharmacokinetics : Studies indicate favorable pharmacokinetic properties with good oral bioavailability and metabolic stability, making it a suitable candidate for further development .

- Synergistic Effects : When combined with other therapeutic agents, (3-Bromo-4-fluorophenyl)boronic acid has shown synergistic effects that enhance overall efficacy against resistant strains of bacteria and cancer cells .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 Breast Cancer | 12 µM | Induction of apoptosis via caspases |

| Antibacterial | Staphylococcus aureus | 25 µg/mL | Inhibition of cell wall synthesis |

| Antibacterial | Escherichia coli | 25 µg/mL | Disruption of metabolic pathways |

Propriétés

IUPAC Name |

(3-bromo-4-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrFO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJYNLUOXHQGCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681537 | |

| Record name | (3-Bromo-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092533-91-9 | |

| Record name | (3-Bromo-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1092533-91-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.